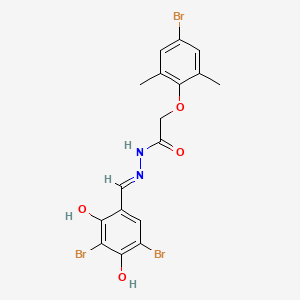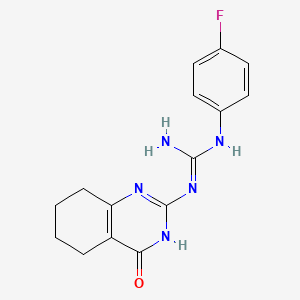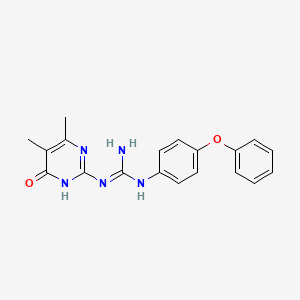![molecular formula C14H17N5O B3729797 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone
説明
6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has garnered interest in the scientific community due to its potential use in various applications.
作用機序
6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of this receptor, 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone can modulate dopamine signaling in these pathways, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain. In addition, 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant-like effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling in the brain. However, one of the limitations of using 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone is its relatively low potency compared to other dopamine receptor antagonists, which can make it difficult to achieve the desired effects at lower doses.
将来の方向性
There are several future directions for the study of 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone, including the development of more potent and selective dopamine D3 receptor antagonists, the exploration of its potential use in the treatment of various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone and its potential limitations as a research tool.
Conclusion:
In conclusion, 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that has garnered interest in the scientific community due to its potential use in various applications. Its selectivity for the dopamine D3 receptor makes it a potential candidate for the treatment of various neurological and psychiatric disorders, and its effects on behavior and cognition make it a valuable tool for studying the brain. Further research is needed to fully understand the potential of 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone and its limitations as a research tool.
科学的研究の応用
6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been studied extensively for its potential use in various scientific research applications. One of the most notable applications is in the field of neuroscience, where 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. This makes 6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-10-13(20)17-14(16-11)19-8-6-18(7-9-19)12-4-2-3-5-15-12/h2-5,10H,6-9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQPRAMEIWOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3729716.png)
![N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3729717.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)



![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)


![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)
